Product packaging for (-)-marinopyrrole B(Cat. No.:)

(-)-marinopyrrole B

Cat. No.: B1264429
M. Wt: 589 g/mol
InChI Key: XAANSONIBUCODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Marinopyrrole B is a densely halogenated, axially chiral natural product isolated from a marine Streptomyces species found in ocean sediments near La Jolla, California . It features an uncommon N,C2-linked bispyrrole structure that establishes its unique atropo-enantiomeric configuration, which is stable at room temperature . This compound is a prominent member of the marinopyrrole family, valued in research for its potent biological activities. Key Research Applications & Value: • Antibiotic Research: this compound demonstrates potent activity against Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with an MIC90 of 1.1 µM . Recent studies suggest that marinopyrroles act as protonophores, dissipating the proton motive force across the bacterial membrane and leading to cell death . • Anticancer Research: This compound exhibits cytotoxic activity against various cancer cell lines, such as the HCT-116 human colon carcinoma line, with reported IC50 values around 9.0 µM . The marinopyrrole scaffold shows promise for targeting hematologic and solid malignancies, with activity frequently correlating with Mcl-1 dependence . Handling & Storage: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle the compound with care, using appropriate personal protective equipment. For long-term stability, store the material at -20°C.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H11BrCl4N2O4 B1264429 (-)-marinopyrrole B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H11BrCl4N2O4

Molecular Weight

589 g/mol

IUPAC Name

[3-[4-bromo-2,3-dichloro-5-(2-hydroxybenzoyl)pyrrol-1-yl]-4,5-dichloro-1H-pyrrol-2-yl]-(2-hydroxyphenyl)methanone

InChI

InChI=1S/C22H11BrCl4N2O4/c23-13-14(24)22(27)29(17(13)20(33)10-6-2-4-8-12(10)31)18-15(25)21(26)28-16(18)19(32)9-5-1-3-7-11(9)30/h1-8,28,30-31H

InChI Key

XAANSONIBUCODQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C(=C(N2)Cl)Cl)N3C(=C(C(=C3Cl)Cl)Br)C(=O)C4=CC=CC=C4O)O

Synonyms

marinopyrrole B

Origin of Product

United States

Isolation and Origin of Marinopyrrole B

Microbial Source: Streptomyces sp. CNQ-418

The natural producer of (-)-marinopyrrole B is the actinomycete strain CNQ-418, identified as a member of the genus Streptomyces. nih.govnpatlas.orgnaturalproducts.net This strain is considered an obligate marine bacterium, indicating that seawater is essential for its growth. nih.govnih.gov

Genetic analysis of the CNQ-418 strain revealed a 98.1% 16S rRNA gene sequence identity with its closest known relative, Streptomyces sannurensis. nih.gov This level of genetic divergence suggests that Streptomyces sp. CNQ-418 may represent a new species within the Streptomyces genus. nih.govnih.gov Culture extracts from this strain demonstrated significant antibiotic activity, which led to the isolation and characterization of the marinopyrroles. nih.gov

Ecological Niche and Isolation Environment

The Streptomyces sp. strain CNQ-418 was isolated from a marine sediment sample. nih.gov The sample was collected from the ocean floor off the coast of La Jolla, California, at a depth of 51 meters. nih.govnaturalproducts.net The requirement of seawater for the bacterium's growth signifies a significant adaptation to the marine environment. nih.gov The discovery of novel compounds like the marinopyrroles from such under-explored habitats highlights the importance of investigating unique ecological niches for new microbial resources. nih.gov

Cultivation and Extraction Methodologies for Natural Production

The production of this compound is achieved through the cultivation of Streptomyces sp. CNQ-418 in a specialized seawater-based medium. The strain is cultured in large volumes for an extended period to allow for the biosynthesis of the target metabolites. nih.govnih.gov

Initial cultivation was performed for 7 days. nih.gov However, optimized conditions extended the cultivation period to 17 days to yield a broader range of marinopyrrole compounds, including this compound. nih.gov

Table 1: Cultivation Medium for Streptomyces sp. CNQ-418

ComponentConcentration per 1 Liter Seawater
Starch10 g
Yeast Extract4 g
Peptone2 g
Calcium Carbonate (CaCO₃)1 g
Iron(III) Sulfate (Fe₂(SO₄)₃·4H₂O)40 mg
Potassium Bromide (KBr)100 mg

Data sourced from Hughes et al., 2010. nih.gov

Following cultivation, a multi-step extraction and purification process is employed to isolate this compound from the culture broth. nih.govnih.gov

Adsorption: The process begins with solid-phase extraction, where an adsorbent resin (e.g., Amberlite XAD-16 or XAD-18) is added to the culture broth. nih.govnih.gov

Elution: The resin is collected, washed, and the adsorbed metabolites are eluted using an organic solvent like acetone (B3395972). nih.govnih.gov

Solvent Extraction: After removing the initial solvent under reduced pressure, the resulting aqueous layer is extracted with ethyl acetate. nih.gov

Chromatography: The crude extract is then subjected to fractionation using silica (B1680970) gel column chromatography with a stepwise gradient of solvents. nih.govnih.gov

Final Purification: this compound, along with other marinopyrroles, is purified from the relevant fractions using reversed-phase High-Performance Liquid Chromatography (HPLC). nih.gov

Structural Elucidation and Stereochemical Characterization of Marinopyrrole B

Chemical Scaffolding: The Densely Halogenated 1,3'-Bispyrrole Motif

The core structure of (-)-marinopyrrole B is built upon an unprecedented 1,3'-bispyrrole framework, a motif not previously found in natural products. nih.govnih.govresearchgate.net This central scaffold is heavily substituted with halogen atoms, primarily chlorine and bromine, contributing to its dense and complex nature. nih.govresearchgate.net The initial structural elucidation of the related marinopyrrole A proved challenging due to limited definitive data from 2D NMR spectroscopy. nih.govresearchgate.net The breakthrough in confirming the planar structure came from the successful X-ray crystallographic analysis of this compound. nih.govresearchgate.net This analysis definitively established the polyhalogenated 1,3'-bispyrrole core as the foundational element of the marinopyrrole family. nih.gov

The marinopyrroles, including this compound, are produced by a marine actinomycete, strain CNQ-418, which is believed to be a new species of Streptomyces. nih.govresearchgate.net The molecular formula for this compound has been determined as C₂₂H₁₁BrCl₄N₂O₄. researchgate.netresearchgate.net The structure features two salicyloyl substituents attached to the bispyrrole core. nih.gov This unique combination of a novel bispyrrole linkage and dense halogenation sets the marinopyrroles apart as a distinctive class of marine metabolites. nih.govrsc.org

Axially Chiral Nature and Atropoisomerism

A key stereochemical feature of this compound is its axial chirality, which arises from restricted rotation around the congested N,C-biaryl bond connecting the two pyrrole (B145914) rings. nih.govnih.govrsc.org This restricted rotation gives rise to stable atropisomers, which are stereoisomers resulting from hindered rotation about a single bond. rsc.orgwiley-vch.de In the case of this compound, the steric hindrance is caused by the four ortho substituents flanking the biaryl bond. nih.gov

This phenomenon of atropisomerism means the molecule can exist in two non-superimposable, mirror-image forms, designated as 'M' (minus) and 'P' (plus). rsc.org this compound, as found in nature, exists exclusively as a single atropo-enantiomer. nih.govresearchgate.net This suggests that the biosynthesis of the pyrrole-pyrrole linkage is an enzyme-catalyzed and highly atropo-selective process. nih.govresearchgate.net While configurationally stable at room temperature, racemization of some marinopyrroles can be induced at elevated temperatures, demonstrating the energetic barrier to rotation around the chiral axis. nih.govnih.gov

Determination of Absolute Configuration via X-ray Analysis

The absolute configuration of this compound was unequivocally determined through single-crystal X-ray analysis. nih.govresearchgate.netresearchgate.net Obtaining suitable crystals for X-ray diffraction was a critical step. While initial attempts with the related marinopyrrole A and its derivatives were unsuccessful, crystals of this compound suitable for analysis were grown by slow evaporation from a toluene (B28343) solution. nih.govresearchgate.net

The presence of a bromine atom in the structure of this compound facilitated the crystallographic analysis and the definitive assignment of its absolute stereochemistry. nih.gov The analysis, including a refined Flack parameter of 0.03(1), established that the natural product possesses the M-configuration. nih.govresearchgate.net This finding was crucial, as it allowed for the assignment of the M-configuration to other members of the marinopyrrole family, such as marinopyrrole A, by comparing their circular dichroism (CD) spectra. nih.govresearchgate.net The CD spectra of these compounds showed a characteristic pattern consistent with a negative exciton (B1674681) coupling between the salicyloyl substituents, which corresponds to the M-configuration. nih.gov

Intramolecular Interactions and Conformational Considerations

The three-dimensional structure of this compound is influenced by significant intramolecular interactions. A notable feature confirmed by the X-ray structure is the presence of an intramolecular hydrogen bond between the perihydroxyl group and the carbonyl group of the salicyloyl substituents. nih.govnih.gov This interaction leads to the formation of a stable six-membered ring system. nih.gov

This intramolecular hydrogen bonding has several important consequences for the molecule's properties. It contributes to a lower pKa value for the phenolic hydroxyl groups compared to phenol (B47542) itself, making them more acidic. nih.govnih.gov Additionally, by locking the molecule in a more "closed" conformation, these hydrogen bonds increase its lipophilicity. nih.govnih.gov The axially chiral environment also leads to a difference in the pKa values of the two hydroxyl groups on the different rings. nih.govnih.gov The rotational stability of the C-N axis is generally influenced by the steric factors of the substituents around the axis and the structure of the nitrogen-containing moiety. csic.es

Interactive Data Table: Properties of this compound

PropertyValue/DescriptionSource(s)
Molecular Formula C₂₂H₁₁BrCl₄N₂O₄ researchgate.netresearchgate.net
Core Scaffold Densely halogenated 1,3'-bispyrrole nih.govnih.govresearchgate.net
Chirality Axially chiral (Atropisomeric) nih.govnih.govrsc.org
Absolute Configuration M-configuration nih.govnih.govresearchgate.net
Key Intramolecular Interaction Hydrogen bond between perihydroxyl and carbonyl groups nih.govnih.gov
Method of Absolute Configuration Determination Single-crystal X-ray analysis nih.govresearchgate.netresearchgate.net
Optical Rotation [α]D -72 (c = 0.20, MeOH) nih.govresearchgate.net

Biosynthetic Pathways and Enzymology of Marinopyrroles

Elucidation of the Marinopyrrole Biosynthetic Gene Cluster (mpy cluster)

The journey to understanding marinopyrrole biosynthesis began with the identification and characterization of the responsible gene cluster, designated as the "mpy" cluster, from the marine-derived bacterium Streptomyces sp. CNQ-418. nih.gov Through genomic library screening and sequencing, a 36-kb putative marinopyrrole biosynthetic gene cluster was identified. nih.gov Sequence analysis of this region revealed 20 open reading frames (ORFs) that share significant homology with genes involved in the biosynthesis of related phenylpyrrole antibiotics like pyoluteorin (B1679884) and pyrrolomycin D. nih.gov

To confirm the direct involvement of this cluster in marinopyrrole production, the entire mpy cluster was assembled and expressed in a heterologous host, Streptomyces coelicolor M512. nih.gov This resulted in the successful production of dimeric marinopyrroles, providing clear evidence that the identified gene cluster is indeed responsible for their biosynthesis. nih.gov Further experiments involving the creation of minimized gene clusters demonstrated that a core set of 16 genes within the cosmid mpyKY33 is sufficient for marinopyrrole biosynthesis. nih.gov

Table 1: Key Features of the Marinopyrrole Biosynthetic Gene Cluster (mpy)

FeatureDescriptionReference
Producing Organism Streptomyces sp. CNQ-418 nih.gov
Cluster Size ~36 kb nih.gov
Number of ORFs 20 (putative) nih.gov
Core Biosynthetic Genes 16 genes on cosmid mpyKY33 nih.gov
Precursors L-proline and three malonate molecules nih.gov
Key Enzyme Types Polyketide Synthase (PKS), Flavin-Dependent Halogenases, Flavin Reductase nih.gov

Key Enzymatic Transformations: Flavin-Dependent Halogenases (Mpy10, Mpy11) and Flavin Reductase (Mpy1)

Central to the biosynthesis of the unique bipyrrole structure are three critical enzymes encoded within the mpy cluster: Mpy10, Mpy11, and Mpy1. nih.govresearchgate.net Mpy10 and Mpy11 are FADH2-dependent halogenases, while Mpy1 functions as a pathway-specific flavin reductase. nih.govrsc.org The flavin reductase, Mpy1, is crucial for providing the reduced flavin cofactor (FADH2) that the halogenases Mpy10 and Mpy11 require for their catalytic activity. nih.gov

Gene deletion experiments have unequivocally demonstrated the indispensable role of these enzymes. nih.gov Deletion of the mpy1 gene, which encodes the flavin reductase, led to a dramatic reduction in the production of dimeric marinopyrroles and the accumulation of the monomeric precursor, monodeoxypyoluteorin. nih.gov This finding strongly suggested that the key coupling reaction is catalyzed by a flavoprotein. nih.gov

Furthermore, individual and combined deletions of the halogenase genes mpy10 and mpy11 were performed. nih.gov These experiments revealed that both Mpy10 and Mpy11 are essential for the formation of the dimeric marinopyrrole structure. nih.gov The restoration of marinopyrrole production was only achieved when both mpy10 and mpy11 were reintroduced into the mutant strains, indicating that these two homologous halogenases likely operate together, possibly as a complex, to catalyze the crucial coupling step. nih.gov

The Unprecedented N,C-Bipyrrole Homocoupling Reaction

The biosynthesis of marinopyrroles features a chemically remarkable and previously unobserved enzymatic reaction: an N,C-bipyrrole homocoupling. nih.govfigshare.com This reaction involves the joining of two identical monomeric units of monodeoxypyoluteorin to form the characteristic 1,3′-bipyrrole core of the marinopyrroles. nih.gov This transformation is catalyzed by the synergistic action of the two flavin-dependent halogenases, Mpy10 and Mpy11, in the presence of the flavin reductase Mpy1. nih.govresearchgate.net

While the precise mechanism is still under investigation, it is hypothesized that the halogenases play a dual role. nih.govrsc.org They are thought to first halogenate one of the pyrrole (B145914) rings of the monomeric precursor. nih.gov This halogenation step could activate the molecule for a subsequent nucleophilic attack from the nitrogen of a second monomer unit, leading to the formation of the N-C bond that links the two pyrrole rings. rsc.org This represents a cryptic use of halogenation, where the halogen atom is incorporated and then lost during the coupling process. rsc.org This type of enzyme-catalyzed N,C-biaryl homocoupling was unprecedented in natural product biosynthesis prior to its discovery in the marinopyrrole pathway. nih.govnih.gov

Atropo-Selective Biosynthesis Mechanisms

A striking feature of the marinopyrroles is their axial chirality, arising from the sterically hindered rotation around the N,C-bipyrrole bond. researchgate.netnih.gov In nature, these compounds are produced as single atropo-enantiomers, specifically with the M-configuration. acs.orgresearchgate.net This high degree of stereoselectivity implies that the key homocoupling reaction is under strict enzymatic control. nih.govacs.org

The flavoenzymes Mpy10 and Mpy11 are responsible for this atropo-selective synthesis. nih.gov They not only catalyze the formation of the bipyrrole bond but also dictate the spatial arrangement of the two pyrrole rings, leading to the exclusive formation of the biologically active M-atropisomer. nih.gov The ability of these enzymes to control the rotational geometry of the final product is a testament to the sophisticated catalytic machinery evolved in this biosynthetic pathway. nih.govresearchmap.jp This enzymatic control of axial chirality is a significant finding, as enzymes that catalyze atropo-selective biaryl couplings are relatively rare. figshare.com

Heterologous Expression Systems for Biosynthetic Pathway Characterization

The study of the marinopyrrole biosynthetic pathway has been greatly facilitated by the use of heterologous expression systems. nih.govacs.org Since the native producer, Streptomyces sp. CNQ-418, proved difficult to maintain and genetically manipulate in long-term storage, researchers turned to more tractable host organisms. nih.gov

The entire mpy gene cluster was successfully cloned and expressed in Streptomyces coelicolor M512. nih.gov This heterologous host not only produced marinopyrroles A–D at significant titers (10–20 mg/L for marinopyrrole A) but also maintained the correct M-configuration of the chiral axis. nih.gov This robust heterologous expression system became the primary platform for subsequent genetic studies, including the gene deletion experiments that elucidated the functions of Mpy1, Mpy10, and Mpy11. nih.gov More advanced techniques, such as transformation-associated recombination (TAR) in yeast, have also been employed to directly capture and express the marinopyrrole gene cluster, further showcasing the power of these methods for studying and engineering natural product biosynthetic pathways. acs.orgacs.org

Chemical Synthesis Approaches to Marinopyrrole B and Its Analogs

Rationale for Total Synthesis Efforts

The primary impetus for the total synthesis of (-)-marinopyrrole B stems from its significant antibiotic properties, particularly its high activity against methicillin-resistant Staphylococcus aureus (MRSA). rsc.orgrsc.org MRSA represents a major global health threat due to its resistance to conventional antibiotics, making the discovery of new and effective agents a critical priority. rsc.orgmdpi.com The novel, densely halogenated bispyrrole structure of the marinopyrroles is a new pharmacophore, presenting an opportunity to develop a new class of antibiotics. growkudos.commdpi.com

Total synthesis provides a reliable and scalable route to obtain pure this compound, overcoming the limitations of isolation from its natural source, a marine-derived Streptomyces species (strain CNQ-418). nih.govucsd.edu Furthermore, synthetic access is crucial for unequivocally confirming the structure assigned through spectroscopic and crystallographic analysis. nih.govucsd.edu Importantly, a flexible synthetic strategy allows for the systematic modification of the molecular scaffold. This enables detailed structure-activity relationship (SAR) studies aimed at identifying the key structural features required for bioactivity and developing analogs with enhanced potency or improved pharmacological profiles. nih.govucsd.edu

Early Strategies and Methodological Challenges in Marinopyrrole Synthesis

The synthesis of marinopyrroles, including this compound, presents considerable methodological challenges due to their unique structural features. growkudos.com The core of the molecule is an N,C-linked bispyrrole system, a motif not previously seen in natural products. mdpi.com A significant challenge lies in the construction of the sterically hindered C–N biaryl axis that connects the two pyrrole (B145914) rings, which is flanked by multiple substituents. mdpi.com This axial chirality means the molecule exists as a pair of atropisomers, and controlling this stereochemistry to selectively produce the naturally occurring (-)-enantiomer is a major synthetic hurdle. mdpi.comnih.gov

Early synthetic planning considered various approaches. One theoretical strategy involved a late-stage dimerization of two fully functionalized pyrrole units. However, such a route was considered potentially limiting due to concerns about substrate scope and coupling efficiency. nih.gov An alternative, more flexible approach involves the early construction of the core bis-pyrrole system, followed by the site-specific introduction of the aryl groups and halogen atoms. This latter strategy is more amenable to creating a diverse range of analogs. nih.gov The densely halogenated nature of this compound also requires careful selection of synthetic methods and intermediates that are stable to the harsh conditions often required for halogenation reactions. rsc.org

Key Synthetic Methodologies for Racemic Marinopyrrole B: N-Alkylation and Paal-Knorr Reaction

The first total synthesis of racemic marinopyrrole B successfully navigated these challenges using a strategy centered on two key reactions: N-alkylation and a Paal-Knorr pyrrole synthesis. rsc.orgrsc.org This approach constructs the second pyrrole ring onto the nitrogen of a pre-existing, appropriately substituted pyrrole. rsc.org

The synthesis began with the preparation of a 3-bromo-4,5-dichloropyrrole building block. rsc.orgrsc.org A crucial step was the N-alkylation of this pyrrole with a specialized Michael acceptor that possessed an allylic leaving group. rsc.orgresearchgate.netresearchgate.net This reaction successfully attached the necessary carbon framework to the pyrrole nitrogen. rsc.org Subsequent chemical transformations converted this appended chain into a 1,4-dicarbonyl compound, which is the requisite precursor for the final key step. synarchive.com

The synthesis culminated in a Paal-Knorr reaction. rsc.orgrsc.org By treating the 1,4-dicarbonyl intermediate with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, the second pyrrole ring was formed, completing the core bispyrrole structure of marinopyrrole B. rsc.orgsynarchive.com Final steps involved dichlorination and demethylation to yield (±)-marinopyrrole B. rsc.org

Key Steps in the Racemic Synthesis of Marinopyrrole B

Step Reaction Type Reactants/Reagents Purpose Reference
1 N-Alkylation 3-bromo-4,5-dichloropyrrole, Michael acceptor Attaches functionalized carbon chain to the first pyrrole ring. rsc.org, rsc.org
2 Ozonolysis / Reduction O₃; Me₂S Cleaves an alkene to form a dicarbonyl precursor. synarchive.com
3 Paal-Knorr Pyrrole Synthesis 1,4-dicarbonyl intermediate, NH₄OAc Forms the second pyrrole ring to create the bispyrrole core. rsc.org, rsc.org, synarchive.com
4 Dichlorination N-Chlorosuccinimide (NCS) Installs chlorine atoms on the second pyrrole ring. rsc.org

| 5 | Demethylation | Boron tribromide (BBr₃) | Removes methyl protecting groups to reveal phenol (B47542) moieties. | rsc.org |

Stereocontrolled Synthesis Considerations

A central challenge in the synthesis of this compound is controlling the axial chirality of the C–N bond linking the two pyrrole rings. The natural product exists as a single, configurationally stable M-(-)-atropisomer at room temperature. nih.govresearchgate.net While racemic marinopyrrole A can be racemized at high temperatures, the natural isomer of marinopyrrole B is thermally stable. mdpi.comucsd.edu

Initial syntheses produced a racemic mixture, (±)-marinopyrrole B, which contains equal amounts of the natural (-) and unnatural (+) enantiomers. rsc.org For marinopyrrole A, these enantiomers have been successfully separated using chiral High-Performance Liquid Chromatography (HPLC), a technique that could presumably be applied to racemic marinopyrrole B. ucsd.edumdpi.com

Achieving a stereocontrolled, or enantioselective, synthesis that directly produces this compound without the need for chiral separation is a more sophisticated goal. This would typically involve the use of chiral catalysts or auxiliaries to influence the formation of the C–N axial bond. Strategies for the asymmetric synthesis of other axially chiral biaryls often rely on transition-metal-catalyzed cross-coupling reactions or organocatalytic processes that can create the chiral axis with high enantioselectivity. acs.org Developing such a method for this compound remains a significant objective in the field.

Diversification Strategies for Marinopyrrole Analogs

A key advantage of total synthesis is the ability to generate analogs for SAR studies. nih.govucsd.edu Diversification strategies for the marinopyrrole scaffold can be classified by the type of modification made.

Halogen Pattern Modification : The type and position of halogen atoms can be altered. For instance, analogs of marinopyrrole A have been synthesized with bromine instead of chlorine by using N-bromosuccinimide (NBS) instead of NCS. nih.gov This allows for the creation of tetrabromo and other halogenated derivatives. nih.govmdpi.com

Aryl Group Substitution : The substitution pattern on the pendant phenyl rings can be modified. This is typically achieved by using different Grignard or organolithium reagents during the synthesis. nih.gov This strategy has led to the creation of analogs with substituents like trifluoromethyl groups, which in the case of marinopyrrole A, resulted in significantly enhanced potency against certain bacterial strains. mdpi.com

"Non-symmetrical" Analogs : Synthetic routes have been developed that allow for the introduction of two different aryl groups, creating "non-symmetrical" marinopyrroles. mdpi.comnih.gov This is accomplished by the sequential addition of different Grignard reagents in the synthetic pathway. nih.gov These asymmetrical analogs have shown promising antibiotic activity. mdpi.com

Core Scaffold Modification : More fundamental changes to the bispyrrole core can be explored. This could involve altering the linkage between the pyrrole rings or creating cyclic derivatives. mdpi.com

These diversification strategies are crucial for overcoming pharmacological limitations observed with the parent compounds, such as the neutralization of antibiotic activity by human serum, and for developing new agents with superior therapeutic potential. mdpi.comnih.gov

Mechanistic Investigations of Marinopyrrole B S Biological Actions

Proposed Protonophore Mechanism of Action

Recent studies suggest that the antibacterial action of marinopyrroles, including (-)-marinopyrrole B, is rooted in their ability to function as protonophores. acs.orgchemrxiv.orgnih.gov This mechanism involves the shuttling of protons across the bacterial cell membrane, disrupting the crucial proton motive force (PMF) that is essential for vital cellular processes like ATP synthesis and the transport of metabolites. acs.orgmdpi.comresearchgate.net

The proposed model suggests that these molecules, being acidic and hydrophobic, insert into the lipid bilayer of the bacterial membrane. acs.orgchemrxiv.orgnih.gov In the acidic environment outside the cell, they bind to protons. Subsequently, they transport these protons across the membrane and release them into the more neutral cytoplasm. acs.orgnih.gov This action dissipates the proton gradient, leading to membrane depolarization and ultimately, cell death. acs.orgchemrxiv.orgnih.gov This protonophore activity is considered a common mechanism of action for marinopyrroles and structurally similar compounds. acs.orgchemrxiv.orgnih.gov

Evidence supporting this mechanism includes the observation that treatment of bacterial cells with marinopyrroles leads to a significant drop in intracellular pH. acs.orgnih.gov Furthermore, the antibacterial potency of marinopyrrole derivatives correlates with their acidity and hydrophobicity, with more acidic and hydrophobic compounds exhibiting stronger activity. acs.orgchemrxiv.org This mechanism does not appear to involve the formation of large pores in the membrane or interference with the peptidoglycan sacculus. acs.orgchemrxiv.orgnih.gov

Role of Halogenation in Biological Potency and Target Interaction

The extensive halogenation of marinopyrroles is a critical determinant of their biological potency. acs.orgchemrxiv.orgmdpi.com The presence of halogen atoms, such as chlorine and bromine, significantly enhances the antibacterial activity of these compounds. acs.orgchemrxiv.org

This enhancement is attributed to two main factors:

Target Affinity: While the primary mechanism is believed to be protonophoric, the halogen atoms may also play a role in interactions with specific molecular targets, potentially through electrostatic halogen bonding. chemrxiv.org However, the equal potency of natural and unnatural atropisomers against S. aureus suggests that the mechanism may not involve binding to a specific chiral protein target. acs.orgchemrxiv.org

Studies on synthetic analogs have demonstrated that non-halogenated versions of marinopyrroles are devoid of significant antibacterial activity. chemrxiv.org This underscores the indispensable role of halogenation in the potent biological effects of these natural products. chemrxiv.org

Significance of Phenolic and Pyrrolic Protons in Activity

The acidic protons of the phenolic hydroxyl (O-H) and pyrrolic amine (N-H) groups are fundamental to the biological activity of marinopyrroles. acs.orgchemrxiv.orgnih.gov These protons are the key players in the proposed protonophore mechanism, acting as the carriers for proton transport across the bacterial membrane. acs.orgmdpi.comresearchgate.net

The importance of these functional groups is highlighted by structure-activity relationship studies:

Methylation: Derivatization of these groups, such as through methylation, leads to a significant decrease or complete loss of antibacterial activity. chemrxiv.orgnih.gov For instance, O,O'-dimethylated and N,O,O'-trimethylated derivatives of marinopyrrole A show greatly diminished or no measurable antibacterial activity and protonophore activity. chemrxiv.org

These findings confirm that the presence of free, ionizable phenolic and pyrrolic protons is a strict requirement for the antibacterial action of marinopyrroles. chemrxiv.orgnih.gov

Influence of Atropoisomerism on Biological Activity

Marinopyrroles exist as atropisomers, which are stereoisomers arising from hindered rotation around a single bond. nih.govnih.govnih.gov In the case of marinopyrroles, this chirality is due to the restricted rotation around the C-N bond connecting the two pyrrole (B145914) rings. nih.govresearchgate.net The naturally occurring this compound has been identified as the M-atropisomer. nih.govnih.gov

Interestingly, studies have shown that the configuration of the atropisomer appears to have little to no impact on the antibacterial activity against Staphylococcus aureus. acs.orgchemrxiv.org Both the natural (-)-(M)-atropisomer and the unnatural (+)-(P)-atropisomer of marinopyrrole A exhibit equal potency. acs.orgchemrxiv.org This finding suggests that the antibacterial mechanism of action is likely not dependent on a specific interaction with a chiral biological target, such as a protein, which would typically show stereospecific binding. acs.orgchemrxiv.org This observation further supports the proposed non-specific protonophore mechanism. acs.orgchemrxiv.org

While atropisomerism is a significant structural feature of marinopyrroles, its influence on their antibacterial efficacy appears to be minimal, pointing towards a mechanism that does not rely on a specific three-dimensional fit with a receptor. acs.orgchemrxiv.orgrsc.orgresearchgate.netrsc.org

Cellular Localization and Subcellular Target Considerations in Bacterial Cells

To understand the mechanism of action, researchers have investigated the cellular localization of marinopyrroles within bacterial cells. acs.orgchemrxiv.orgnih.gov By using fluorescently labeled marinopyrrole probes, studies have shown that these compounds localize at the bacterial cell membrane. acs.orgchemrxiv.orgnih.gov

Specifically, in Bacillus subtilis, the fluorescent probes showed a non-uniform distribution with bright signals concentrated at the cell periphery and the septal area. acs.orgchemrxiv.orgnih.gov This localization pattern is reminiscent of how membrane dyes appear in cells treated with other membrane-active agents, providing a strong indication that the bacterial membrane is the primary site of action for marinopyrroles. acs.orgchemrxiv.org

Further experiments treating B. subtilis with unlabeled marinopyrroles followed by staining with a membrane dye produced the same "spotty" and aggregated localization pattern. acs.orgchemrxiv.org This phenotype is also observed when cells are exposed to the known protonophore CCCP, reinforcing the hypothesis that marinopyrroles target and disrupt the bacterial membrane. acs.orgchemrxiv.orgnih.gov These findings suggest that the subcellular target of this compound in bacterial cells is the cytoplasmic membrane, where it exerts its protonophore activity. acs.orgchemrxiv.orgnih.gov

Hypothesized Interactions with Bacterial Metabolic Pathways (e.g., ATPase, Protein Synthesis Inhibition)

While the primary antibacterial mechanism of marinopyrroles is now understood to be their function as protonophores, earlier hypotheses suggested interactions with specific bacterial metabolic pathways. acs.orgchemrxiv.orgnih.gov In 2013, it was proposed that the mechanism of action for pentachloropseudilin (B1679279) (PCP), a structurally similar compound, involved the inhibition of protein synthesis, possibly through the inhibition of a bacterial ATPase. acs.orgchemrxiv.orgnih.gov This hypothesis was based on high-content bacterial imaging. acs.orgchemrxiv.orgnih.gov

However, more recent and direct investigations into the mechanism of action of marinopyrroles and related compounds have provided strong evidence for the protonophore model. acs.orgchemrxiv.orgnih.gov The observed dissipation of the proton motive force and the subsequent drop in intracellular pH are direct consequences of proton shuttling, which can secondarily affect numerous metabolic pathways that are dependent on the proton gradient, including ATP synthesis by ATPase. acs.orgmdpi.comresearchgate.net Therefore, while effects on protein synthesis and ATPase activity may occur, they are now considered to be downstream consequences of membrane depolarization rather than the primary mode of action. acs.orgchemrxiv.orgnih.gov

Structure Activity Relationship Sar Studies of Marinopyrrole Derivatives

Impact of Halogen Substituents on Bioactivity

The nature and position of halogen substituents on the marinopyrrole scaffold are critical determinants of its biological activity.

Degree of Halogenation: A high degree of halogenation is consistently linked to enhanced antibacterial activity. acs.orgnih.gov The natural marinopyrroles A and B are densely halogenated, and this feature is believed to be crucial for their potency. scribd.comnih.govresearchgate.net Synthetic derivatives with additional chlorine, fluorine, or trifluoromethyl groups on the core structure exhibit increased antibacterial activity against S. aureus. acs.orgchemrxiv.org

Type of Halogen: The specific halogen atom also influences bioactivity. For instance, a tetrabromo analog of marinopyrrole A was found to be more potent than the parent compound in disrupting protein-protein interactions. researchgate.netmdpi.compsu.edu Conversely, substituting chlorine with bromine on the pyrrole (B145914) rings can lead to a slight decrease in antibacterial potency in some cases.

Position of Halogenation: The location of the halogen atoms is significant. The C-5′ chlorine substituent, in particular, appears to play a central role in the mechanism of antibiotic action, as its removal leads to a loss of antimicrobial activity. nih.govmdpi.com Non-symmetrical derivatives, where the halogen substitution patterns on the two phenyl rings differ, have been synthesized to explore the impact of these modifications. nih.gov A fluoro-substituted derivative, for example, showed a 1-4 fold improvement in antibacterial activity compared to the parent compound. nih.gov

The table below summarizes the antibacterial activity of some marinopyrrole derivatives with varying halogen substitutions.

CompoundDescriptionAntibacterial Activity (MRSA MIC)Reference
Marinopyrrole ATetrachlorinated natural productPotent nih.gov
Marinopyrrole BBromo- and trichloro-substituted natural productPotent scribd.com
Tetrabromo analogSynthetic derivative with four bromine atomsMore potent than Marinopyrrole A researchgate.netmdpi.com
Fluoro-substituted derivativeSynthetic non-symmetrical analog1-4 fold more potent than Marinopyrrole A nih.gov
Dehalogenated analogSynthetic derivative with no halogensInactive acs.orgnih.gov

Role of Hydroxyl and Nitrogen Protons in Activity

The acidic protons of the phenolic hydroxyl (O-H) groups and the pyrrole nitrogen (N-H) are indispensable for the biological activity of marinopyrroles.

Essential for Activity: The presence of both the phenolic O-H and pyrrole N-H protons is critical for antibacterial potency. acs.orgnih.govchemrxiv.org Derivatization of these groups, such as through methylation, leads to a significant decrease or complete loss of activity. acs.orgnih.govnih.govnih.gov For example, dimethylated marinopyrrole derivatives show no activity. nih.gov

Hydrogen Bonding: The hydrogen-bonding capacity of the salicyloyl hydroxyl groups and the N-H functionality is crucial. nih.govmdpi.com The loss of activity upon methylation of the N-H group suggests a vital hydrogen-bonding interaction between the molecule and its bacterial target. nih.gov Intramolecular hydrogen bonds between the peri-hydroxyl and carbonyl groups are also thought to contribute to the compound's acidity and lipophilicity. psu.edu

Protonophore Activity: Marinopyrroles are believed to act as protonophores, disrupting the proton motive force across bacterial membranes. acs.orgchemrxiv.orgmdpi.comresearchgate.net This mechanism relies on the ability of the acidic O-H and N-H groups to shuttle protons across the membrane, leading to depolarization and cell death. mdpi.comresearchgate.net

The table below illustrates the importance of the hydroxyl and nitrogen protons for the antibacterial activity of marinopyrrole derivatives.

CompoundModificationAntibacterial ActivityReference
Marinopyrrole AUnmodifiedPotent nih.gov
O,O'-Dimethyl Marinopyrrole AHydroxyl groups methylatedGreatly diminished acs.orgnih.gov
N-Methyl Marinopyrrole ANitrogen proton methylatedNo measurable activity acs.orgnih.gov
N,O,O'-Trimethyl Marinopyrrole AAll acidic protons methylatedNo measurable activity acs.orgnih.gov

Effects of Structural Modifications on Bipyrrole Core and Phenyl Moieties

Modifications to the central 1,3'-bipyrrole core and the peripheral phenyl rings have provided further insights into the SAR of marinopyrroles.

Bipyrrole Core: The integrity of the bipyrrole core is essential for activity. The synthesis of this core has been a key step in the total synthesis of marinopyrroles and their analogs. scribd.com Modifications to the core structure, such as the introduction of different substituents, can significantly alter biological activity.

Phenyl Moieties: The nature and substitution pattern of the phenyl rings are also important. Excision of one of the two phenolic rings leads to analogs that are still active but less potent. nih.gov The introduction of substituents at the para-position of the phenyl rings has been explored to modulate activity. For example, a para-trifluoromethyl analog of marinopyrrole A was found to be significantly more potent than vancomycin (B549263) against several resistant strains of staphylococci. acs.orgresearchgate.netmdpi.com

Symmetrical vs. Non-symmetrical Derivatives: SAR studies have been conducted on both symmetrical and non-symmetrical marinopyrrole derivatives. nih.gov Non-symmetrical analogs, with different substituents on each phenyl ring, have been designed to fine-tune the physicochemical properties and biological activity of the compounds. nih.gov

Correlations between Physicochemical Parameters and Biological Potency

The biological potency of marinopyrrole derivatives is strongly correlated with their physicochemical properties, particularly acidity and hydrophobicity.

Acidity (pKa): Increased acidity (lower pKa) is associated with enhanced antibacterial activity. acs.orgnih.govchemrxiv.org The electron-withdrawing nature of the halogen substituents contributes to the acidity of the phenolic and pyrrole protons. psu.edu The pKa values of marinopyrrole A are significantly lower than that of phenol (B47542). mdpi.compsu.edumdpi.com

Hydrophobicity (logP/logD): Higher hydrophobicity (higher logP or logD) also correlates with greater antibacterial potency. acs.orgnih.govchemrxiv.org The lipophilic nature of marinopyrroles is thought to facilitate their insertion into and transport across the bacterial cell membrane. researchgate.net However, very high hydrophobicity can also lead to issues like poor solubility and increased binding to serum proteins, which can reduce in vivo efficacy. researchgate.netmdpi.comresearchgate.net

Protonophore Activity: The combination of acidity and hydrophobicity is key to the protonophore mechanism of action. acs.orgchemrxiv.org The molecules are sufficiently lipophilic to enter the cell membrane and sufficiently acidic to donate a proton to the cytoplasm, disrupting the essential proton gradient. mdpi.comresearchgate.net

The table below shows the correlation between physicochemical parameters and the antibacterial activity of selected marinopyrrole derivatives.

CompoundpKalogD (pH 7.4)Antibacterial Activity (vs. S. aureus)Reference
Marinopyrrole A6.95.8Potent acs.orgchemrxiv.org
Non-halogenated analog7.53.8Significantly weaker acs.orgchemrxiv.org
Halogenated derivatives5.7 - 6.95.5 - 6.3Greater activity acs.orgchemrxiv.org

Development of Designed Analogs with Enhanced or Modified Activity

Based on the SAR data, researchers have designed and synthesized novel marinopyrrole analogs with the aim of improving their therapeutic potential.

Enhanced Potency: Several designed analogs have shown significantly increased potency compared to the natural products. nih.govresearchgate.net For example, analogs RL002, RL003, and RL125 exhibited 3.6- to 6.8-fold greater potency against Toxoplasma gondii than the standard-of-care drug, pyrimethamine. researchgate.netnih.govresearchgate.net

Reduced Serum Sensitivity: A major limitation of marinopyrrole A is its inactivation by human serum. researchgate.netnih.govmdpi.comebi.ac.uk Efforts have been made to develop analogs with reduced serum sensitivity. nih.gov Some novel derivatives have shown improved activity in the presence of serum. mdpi.com

Modified Activity Spectrum: While marinopyrroles are most potent against Gram-positive bacteria, some analogs have been designed to explore activity against other pathogens. researchgate.netmdpi.com

Improved Physicochemical Properties: Fragment-based approaches have been used to design analogs with lower clogP values, aiming to improve properties like water solubility. nih.gov

The development of these designed analogs highlights the potential of the marinopyrrole scaffold as a starting point for the discovery of new and improved therapeutic agents. smolecule.com

Preclinical Pharmacological and Toxicological Considerations for Marinopyrroles

In vitro Pharmacokinetic Properties: Serum Inactivation and Protein Adsorption

A significant challenge in the development of marinopyrroles for systemic use is their pronounced inactivation by serum. nih.gov In vitro studies have consistently demonstrated that the potent antibacterial activity of marinopyrroles against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) is substantially diminished or completely neutralized in the presence of human serum. nih.govucsd.edunih.gov This effect is observed for both marinopyrrole A and its bromo-derivative, marinopyrrole B, suggesting it is a property of the core molecular structure. nih.govmdpi.com

The loss of activity is presumed to be caused by extensive binding to serum proteins, particularly albumin. nih.govucsd.eduacs.org For instance, the minimum inhibitory concentration (MIC) of marinopyrrole A against MRSA can increase by more than 500-fold when tested in broth containing 20% human serum. mdpi.com This strong protein adsorption effectively reduces the concentration of the free, active compound available to act on bacterial targets. nih.govucsd.edu This characteristic was also noted in studies evaluating marinopyrrole A's efficacy against the parasite Toxoplasma gondii, where activity was significantly inhibited by increasing serum concentrations. asm.orgresearchgate.net

The table below illustrates the impact of serum on the antibacterial activity of marinopyrrole A and a novel synthetic derivative, highlighting the challenge and the potential for chemical modification to mitigate it.

CompoundMIC in Todd-Hewitt Broth (THB) (μM)MIC in THB + 20% Human Serum (μM)Fold Increase in MIC
Marinopyrrole A (parent) 0.7494–188>127
Derivative 1a 0.19–0.3912.5–25~64
Data sourced from Cheng et al., 2013. mdpi.com

This profound serum inactivation is a critical pharmacokinetic hurdle, strongly indicating that the natural marinopyrrole scaffold is likely unsuitable for systemic therapeutic applications without significant modification. nih.govucsd.edu

Considerations for Resistance Profile Development

A favorable characteristic of the marinopyrroles is their low propensity for inducing bacterial resistance. nih.gov In serial passage experiments, where MRSA strains were repeatedly exposed to sub-lethal concentrations of marinopyrrole A, there was either no change or only a minimal (two-fold) increase in the MIC over ten passages. nih.govasm.org This is a significant advantage compared to many conventional antibiotics, which can rapidly select for resistant mutants.

More recent studies with an optimized synthetic derivative, MA-D1, confirmed this low resistance frequency. acs.org While MRSA rapidly developed high-level resistance to clinical antibiotics like linezolid, vancomycin (B549263), and teicoplanin under the same conditions, its susceptibility to MA-D1 remained largely unchanged. acs.org

The low rate of resistance development may be linked to the proposed mechanism of action for marinopyrroles. Evidence suggests they act as protonophores, inserting into the bacterial cytoplasmic membrane and dissipating the essential proton motive force. acs.org This process disrupts cellular energy production and transport across the membrane. acs.org Such a mechanism, which targets a fundamental biophysical property of the cell rather than a specific enzyme that can be easily mutated, makes the evolution of resistance more complex and less likely. acs.org This is further supported by the finding that both the natural M-(-)-atropisomer and the non-natural P-(+)-atropisomer of marinopyrrole A exhibit equal antibacterial potency, suggesting the target is not a specific chiral protein. acs.org

Potential for Topical Application in Therapeutic Contexts

The significant inactivation of marinopyrroles by serum directly points toward their potential utility in topical or localized therapeutic applications, where high local concentrations can be achieved without systemic exposure and subsequent protein binding. nih.govucsd.edufrontiersin.org This approach circumvents the primary limitation identified in preclinical studies. nih.gov

Applications could include treatments for cutaneous infections caused by MRSA or other Gram-positive pathogens. nih.govresearchgate.net Furthermore, research has noted that marinopyrrole A has a significant affinity for binding to plastic surfaces. nih.govfrontiersin.org This property could be highly advantageous in preventing or treating device-related infections, such as those associated with catheters or implants. In this context, marinopyrroles could be used as an "antibiotic-lock" agent, where a high concentration of the drug is instilled into the lumen of a catheter to eradicate biofilms, with the serum inactivation limiting the potential for systemic toxicity. nih.gov

Efficacy in Relevant in vivo Models (Preclinical Insights)

Despite the limitations observed in in vitro serum-based assays, some preclinical in vivo studies have shown surprising efficacy, suggesting that the pharmacokinetic profile within a living system is more complex.

In a murine model of acute Toxoplasma gondii infection, intraperitoneal administration of marinopyrrole A led to a significant, dose-dependent increase in survival. asm.orgnih.gov Mice treated with 5, 10, and 20 mg/kg of marinopyrrole A showed survival rates of 71.4%, 71.4%, and 85.7%, respectively, compared to just 14.3% in the vehicle-treated control group. asm.orgnih.gov These results suggest that the compound can reach and act on its target in vivo, at least to some extent, before being completely inactivated.

Similarly, in preclinical cancer models, the racemic form of marinopyrrole A (Maritoclax) administered intraperitoneally at 20 mg/kg/day resulted in significant tumor shrinkage in a mouse model of human leukemia without causing apparent toxicity to the animals. selleckchem.com An optimized derivative, MA-D1, has also demonstrated in vivo antibiotic efficacy in multiple animal models of MRSA infection. acs.org

In Vivo ModelCompoundAdministrationResult
Acute Toxoplasma gondii Infection (Mouse) Marinopyrrole A5-20 mg/kg, IPSignificantly increased survival (up to 85.7%) compared to control (14.3%). asm.orgnih.gov
Human Leukemia Xenograft (Mouse) Maritoclax20 mg/kg/day, IPCaused significant tumor shrinkage and a 36% tumor remission rate. selleckchem.com
MRSA Infection (Animal Models) MA-D1Not specifiedDemonstrated antibiotic efficacy. acs.org

These findings indicate that while serum binding is a major concern, it may not be an absolute barrier to in vivo activity, warranting further investigation into the pharmacokinetics and tissue distribution of these compounds.

Strategies to Overcome Limitations in Therapeutic Development

Several strategies have been explored to address the pharmacological limitations of the natural marinopyrrole structure, primarily the issue of serum inactivation.

Structural Modification and Analog Synthesis : The most prominent strategy involves medicinal chemistry efforts to create derivatives with improved drug-like properties. nih.gov By altering functional groups on the marinopyrrole scaffold, researchers aim to reduce protein binding while retaining or enhancing antibacterial potency. This has yielded promising results. For example, a "non-symmetrical" derivative (compound 1a) was developed that not only showed 2- to 4-fold greater potency than the parent compound but was also significantly less inhibited by human serum. mdpi.com Another analog featuring a para-trifluoromethyl group was found to be up to 63-fold more potent than vancomycin against certain resistant staphylococci. mdpi.com Analogs developed for anti-parasitic activity also showed reduced sensitivity to serum. asm.orgnih.gov

Development of Prodrugs : A conceptual strategy is the design of prodrugs. nih.govucsd.edu This would involve masking the functional groups responsible for protein binding (likely the acidic hydroxyl groups) with a chemical moiety that is later cleaved in vivo at the site of infection to release the active drug. This approach could improve systemic delivery and bioavailability.

Focus on Topical and Localized Applications : As discussed previously, redirecting the therapeutic goal from systemic to topical use is a pragmatic strategy that bypasses the main pharmacological obstacle. nih.govnih.govfrontiersin.org This leverages the compound's high potency and low resistance profile for applications where systemic exposure is not required.

Optimization of Total Synthesis : Advances in the total chemical synthesis of marinopyrroles are crucial. nih.govucsd.edu Efficient and scalable synthetic routes allow for the generation of a diverse library of analogues needed for structure-activity relationship (SAR) studies, which are essential for identifying candidates with optimized pharmacological profiles. mdpi.com

Through these combined approaches, the therapeutic potential of the unique marinopyrrole chemical class may yet be realized, overcoming the initial hurdles identified in early preclinical evaluation.

Future Research Directions for Marinopyrrole B

Advanced Mechanistic Elucidation Studies

While initial studies have identified potent antibacterial and anticancer activities for marinopyrroles, the precise molecular mechanisms remain an area of active investigation and some debate. acs.orgchemrxiv.org The natural M-(-)-atropisomer of marinopyrrole A and its unnatural P-(+)-atropisomer have demonstrated equivalent potency against S. aureus, which suggests a mechanism that may not rely on binding to a specific chiral protein target. acs.orgchemrxiv.org One proposed mechanism is that marinopyrroles act as protonophores, disrupting cellular membrane potential. acs.orgchemrxiv.org This is supported by findings that enhanced antibacterial activity in synthetic derivatives correlates with greater acidity and hydrophobicity. acs.orgchemrxiv.org

Conversely, other studies have identified specific eukaryotic protein targets. Marinopyrrole A, also referred to as Maritoclax, has been identified as a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). mdpi.comnih.govselleckchem.com It is reported to bind directly to Mcl-1, preventing its interaction with pro-apoptotic partners like Bim and promoting its degradation by the proteasome. nih.govfrontiersin.org Still other investigations using acyl dye transfer have suggested that marinopyrrole probes target actin in cancer cells. nih.govacs.org

Given these varied findings, future research on (-)-marinopyrrole B should focus on:

Resolving Conflicting Mechanisms: Conducting detailed biophysical and cellular studies to determine whether the primary antibacterial mechanism of this compound is protonophore activity or interaction with a specific bacterial target. For its anticancer effects, further investigation is needed to clarify its role as an Mcl-1 inhibitor versus an actin-binding agent.

Identifying Resistance Pathways: Investigating potential mechanisms of acquired resistance in both bacterial and cancer cells to anticipate clinical challenges and inform the design of next-generation analogs.

Comparative Mechanistic Studies: Directly comparing the molecular interactions and downstream cellular effects of this compound with its close analog, marinopyrrole A, to understand how the bromo- versus chloro-substitution impacts target affinity and mechanism of action.

Exploration of Novel Synthetic Pathways and Biosynthetic Engineering

The unique N,C2-linked bispyrrole core and the atropisomeric chirality of marinopyrroles present significant synthetic challenges. nih.govrsc.org The first total synthesis of racemic marinopyrrole B was achieved by the Clive group. rsc.orgsynarchive.comgrowkudos.com This route involved constructing the second pyrrole (B145914) ring onto a pre-existing halogenated pyrrole via N-alkylation and a subsequent Paal-Knorr reaction. rsc.org The biosynthesis of marinopyrroles in Streptomyces sp. is understood to involve a flavoenzyme-catalyzed, atropo-selective N,C-bipyrrole homocoupling. mdpi.comsecondarymetabolites.org

Future efforts in this area should include:

Asymmetric Total Synthesis: Developing a stereoselective total synthesis to produce enantiopure this compound, avoiding the need for chiral separation of a racemic mixture and enabling more precise biological evaluation.

Biosynthetic Engineering: Utilizing the identified biosynthetic gene cluster from Streptomyces sp. CNQ-418 to engineer the pathway. secondarymetabolites.org This could enable the production of novel halogenated analogs, including variants of marinopyrrole B, by manipulating the flavin-dependent halogenases responsible for its unique structure.

Rational Design of Next-Generation Analogs with Improved Properties

Structure-activity relationship (SAR) studies on the marinopyrrole scaffold have revealed key insights for analog design. The halogen atoms and free phenolic groups are critical for biological activity. ucsd.edu However, a major challenge for the therapeutic development of marinopyrroles, including marinopyrrole A, is their loss of antibacterial activity in the presence of human serum, likely due to protein binding. ucsd.edumdpi.comnih.gov

Building on this knowledge, future research should focus on the rational design of this compound analogs with the following goals:

Enhanced Serum Stability: Designing and synthesizing novel "non-symmetrical" derivatives of marinopyrrole B to reduce serum inactivation while retaining or improving potency. mdpi.com This could involve modifying the phenyl rings with different substituents to alter physicochemical properties like lipophilicity and protein binding affinity. rsc.org

Improved Potency and Selectivity: Creating analogs with modifications designed to increase binding affinity and selectivity for specific targets, such as Mcl-1. nih.gov For example, designing cyclic marinopyrroles or introducing different functional groups could lead to more potent and selective inhibitors. mdpi.com

Fragment-Based Design: Employing fragment-based approaches to design analogs with improved drug-like properties, such as better water solubility and lower calculated logP values, which could enhance their pharmacological profiles. mdpi.comnih.gov

Marinopyrrole Analog Key Feature/Modification Observed Improvement Reference(s)
Derivative 1a Asymmetrical design2–4 fold improved MIC against MRSA; reduced serum inhibition mdpi.com
Compounds 3 & 4 Cyclic marinopyrroles2- to 7-fold more potent than marinopyrrole A against Mcl-1/Bim mdpi.com
Analogs RL002, RL003 Fragment-based designIncreased potency against T. gondii; reduced sensitivity to serum nih.gov
Compound 42 "Nonsymmetrical" designPotent dual Mcl-1/Bcl-xL inhibitor nih.gov

Investigation of Synergistic Therapeutic Approaches

The distinct mechanisms of action of marinopyrroles suggest their potential for use in combination therapies to enhance efficacy and overcome drug resistance. For example, because of its ability to down-regulate Mcl-1, Maritoclax (marinopyrrole A) sensitizes cancer cells to apoptosis induced by ABT-737, a small-molecule inhibitor that targets Bcl-2 and Bcl-xL but not Mcl-1. nih.govfrontiersin.org In the antibacterial realm, marinopyrrole A's activity can be expanded to include otherwise resistant Gram-negative bacteria when co-administered with an LpxC inhibitor, which disrupts the synthesis of lipopolysaccharide (LPS). mdpi.com

Future research should explore the synergistic potential of this compound:

Combination Cancer Therapy: Investigating the combination of this compound with other Bcl-2 family inhibitors (like Venetoclax, an analog of ABT-737) in Mcl-1-dependent cancers such as multiple myeloma and acute myeloid leukemia. nih.govfrontiersin.org

Broadening Antibacterial Spectrum: Testing this compound in combination with outer membrane permeabilizers or LPS synthesis inhibitors to assess its efficacy against a wider range of Gram-negative pathogens. mdpi.com

Overcoming Antibiotic Resistance: Evaluating synergistic combinations of this compound with conventional antibiotics to combat multidrug-resistant bacterial strains.

Expanding the Scope of Bioactivity Screening and Target Identification

The primary reported bioactivities of this compound are potent antibiotic effects against methicillin-resistant Staphylococcus aureus (MRSA) and cytotoxicity against the HCT-116 human colon cancer cell line. nih.govnih.govresearchgate.net Its close analog, marinopyrrole A, has also shown activity against other pathogens like Toxoplasma gondii and a subset of Gram-negative bacteria that lack canonical LPS. mdpi.comnih.gov

To fully explore its therapeutic potential, future research should undertake:

Broad-Spectrum Bioactivity Profiling: Screening this compound and its novel analogs against diverse panels of pathogenic microbes, including other Gram-positive and Gram-negative bacteria, fungi, viruses, and parasites.

Expanded Anticancer Screening: Evaluating its cytotoxicity across a wide range of human cancer cell lines to identify new cancer types that may be susceptible to its effects.

Novel Target Identification: Using modern chemical biology and proteomic approaches, such as acyl dye transfer or affinity-based protein profiling, to identify novel molecular targets for this compound in both prokaryotic and eukaryotic cells, which could open up entirely new therapeutic avenues. nih.gov An optimized derivative of marinopyrrole A was recently found to target 6-phosphoglucosamine synthetase (GlmS) in MRSA, inhibiting cell wall biosynthesis; similar novel targets could exist for marinopyrrole B. nih.gov

Q & A

Q. What are the established synthetic routes for (-)-marinopyrrole B, and how do reaction conditions influence yield and stereochemical purity?

this compound is synthesized via multi-step organic reactions, including Ullmann coupling and regioselective chlorination. Key intermediates are generated using symmetrical bistriazole spacers or modified pyrrole cores. Reaction conditions (e.g., temperature, catalyst selection) critically impact stereochemical outcomes, as evidenced by NMR characterization of intermediates and final products. For example, Scheme 1 and Scheme 3 () outline protocols for optimizing yield (>60%) and enantiomeric excess (ee >95%) through chiral resolution techniques .

Q. Which experimental techniques are routinely used to validate this compound’s interaction with biological targets like Mcl-1 or GlmS?

Fluorescence quenching (FQ) assays and NMR titration are standard methods. FQ quantifies binding affinity (e.g., Kd = 2.5–3.5 μM for Mcl-1) by monitoring Trp fluorescence changes upon ligand binding . NMR HSQC spectra map chemical shift perturbations in residues of the BH3-binding groove (α2–α5 helices), confirming direct engagement with targets like Mcl-1 . For antibacterial studies, enzymatic assays (e.g., GlmS inhibition) and MIC tests against MRSA are employed .

Q. How are structural modifications of this compound designed to enhance binding specificity or potency?

Structure-activity relationship (SAR) studies focus on substituents at the pyrrole core and spacer regions. Hydrophobic groups (e.g., chloro or methyl) in the p1/p4 pockets of Mcl-1 improve binding, while polar moieties enhance solubility. Molecular docking, guided by NMR data, predicts optimal ligand conformations within target pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in binding data between biochemical assays and cellular studies for this compound derivatives?

Discrepancies often arise from off-target effects or differences in cellular permeability. Integrate orthogonal methods:

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate in vitro binding.
  • Cellular thermal shift assays (CETSA) to confirm target engagement in live cells.
  • Metabolomics to identify unintended interactions (e.g., actin binding observed in marinopyrrole A derivatives) . Cross-validate findings using CRISPR knockouts of suspected targets (e.g., Mcl-1 or GlmS) .

Q. What computational strategies are effective in optimizing this compound’s pharmacokinetic properties while retaining bioactivity?

AI-driven de novo design (e.g., DOGS algorithm) generates simplified analogs with retained pharmacophores. Machine learning models compare pharmacophore patterns to known drugs, prioritizing derivatives with improved LogP (target: 2–4) and metabolic stability. For example, replacing the bistriazole spacer with a sulfonamide group reduced synthetic complexity while maintaining GlmS inhibition (IC50 < 1 μM) .

Q. How can multi-omics approaches elucidate the downstream effects of this compound on apoptotic pathways or bacterial resistance mechanisms?

  • Transcriptomics : RNA-seq identifies Mcl-1/Bcl-xL-dependent apoptosis genes (e.g., BAX, PUMA) upregulated post-treatment.
  • Proteomics : SILAC labeling quantifies Mcl-1 degradation kinetics in cancer cells.
  • Metagenomics : Track MRSA resistance mutations in GlmS or cell wall biosynthesis genes after prolonged exposure .

Methodological Guidance

What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

Apply the PICO framework:

  • Population : Cancer cell lines (e.g., HCT-116) or bacterial strains (e.g., MRSA).
  • Intervention : this compound derivatives with defined SAR.
  • Comparison : Positive controls (e.g., ABT-737 for Mcl-1 inhibition).
  • Outcome : Apoptosis induction (caspase-3 activation) or MIC reduction. Ensure questions meet FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How should researchers design experiments to distinguish allosteric vs. orthosteric binding modes of this compound?

  • Mutagenesis : Introduce point mutations in predicted allosteric sites (e.g., α1/α6 helices of Mcl-1) and measure binding affinity shifts.
  • HDX-MS : Hydrogen-deuterium exchange mass spectrometry detects conformational changes in the target protein.
  • Cryo-EM : Resolve ligand-induced structural rearrangements at near-atomic resolution .

Data Interpretation and Validation

Q. What statistical methods are appropriate for analyzing dose-response data from this compound cytotoxicity assays?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Apply LASSO regression to identify covariates (e.g., cell line genotype, incubation time) influencing potency . For high-throughput screens, apply false discovery rate (FDR) correction to minimize Type I errors.

Q. How can researchers address batch-to-batch variability in this compound synthesis during preclinical studies?

Implement quality-by-design (QbD) principles:

  • DoE (Design of Experiments) : Optimize reaction parameters (e.g., solvent ratio, catalyst loading) for reproducibility.
  • HPLC-PDA : Monitor purity (>98%) and enantiomeric excess in each batch.
  • Stability studies : Assess degradation under accelerated conditions (40°C/75% RH) .

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Reactant of Route 1
Reactant of Route 1
(-)-marinopyrrole B
Reactant of Route 2
Reactant of Route 2
(-)-marinopyrrole B

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